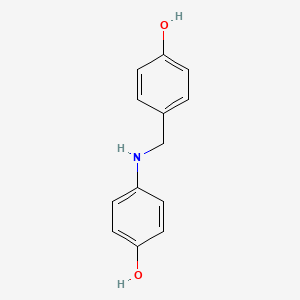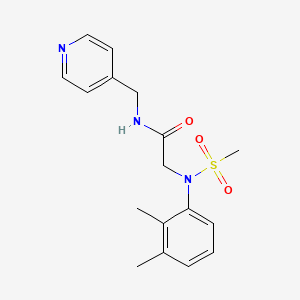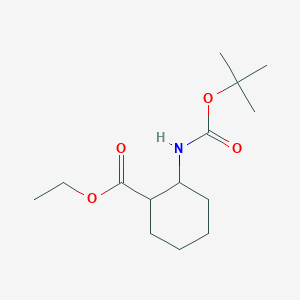![molecular formula C24H34N2O B12497661 1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide](/img/structure/B12497661.png)
1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the prolinamide moiety via amide bond formation.
- Functionalization of the aromatic ring with trimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(tricyclo[3.3.1.1~3,7~]dec-1-yl)imidazolium chloride
- 1-(1-Adamantyl)imidazole
- Diphenyltricyclo[3.3.1.1~3,7~]dec-1-ylphosphine
Uniqueness
1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-N-(2,4,6-trimethylphenyl)prolinamide is unique due to its specific tricyclic structure and the presence of the prolinamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H34N2O |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H34N2O/c1-15-7-16(2)22(17(3)8-15)25-23(27)21-5-4-6-26(21)24-12-18-9-19(13-24)11-20(10-18)14-24/h7-8,18-21H,4-6,9-14H2,1-3H3,(H,25,27) |
Clave InChI |
BFFNCKPHSZVHRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2C34CC5CC(C3)CC(C5)C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)



![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate](/img/structure/B12497635.png)


![N-(4-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B12497650.png)
![5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12497653.png)

![2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B12497672.png)
